molecular formula C9H15NO5 B14032071 2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate

2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate

Cat. No.: B14032071
M. Wt: 217.22 g/mol
InChI Key: NEQYOPVRCWEPSH-UHFFFAOYSA-N
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Description

2-Azabicyclo[221]heptan-1-ylmethanol oxalate is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

The synthesis of 2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate typically involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Industrial production methods may involve similar catalytic processes, ensuring high yield and purity.

Chemical Reactions Analysis

2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate undergoes various chemical reactions, including:

Scientific Research Applications

2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure plays a crucial role in its reactivity and interaction with other molecules. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound in terms of its applications and chemical behavior.

Properties

Molecular Formula

C9H15NO5

Molecular Weight

217.22 g/mol

IUPAC Name

2-azabicyclo[2.2.1]heptan-1-ylmethanol;oxalic acid

InChI

InChI=1S/C7H13NO.C2H2O4/c9-5-7-2-1-6(3-7)4-8-7;3-1(4)2(5)6/h6,8-9H,1-5H2;(H,3,4)(H,5,6)

InChI Key

NEQYOPVRCWEPSH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CN2)CO.C(=O)(C(=O)O)O

Origin of Product

United States

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